molecular formula C16H26O B13732007 2-(1-Methylnonyl)phenol CAS No. 93891-77-1

2-(1-Methylnonyl)phenol

Cat. No.: B13732007
CAS No.: 93891-77-1
M. Wt: 234.38 g/mol
InChI Key: YYUUSAFRJJBDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylnonyl)phenol is an organic compound with the molecular formula C16H26O. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-(1-Methylnonyl)phenol involves the rhenium-catalyzed ortho-alkylation of phenols. The process begins with the reaction of phenol with 1-decene in the presence of dirhenium decacarbonyl as a catalyst. The reaction is carried out under an argon atmosphere at 160°C for 48 hours. The resulting mixture is then purified by Kugelrohr distillation to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylnonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Methylnonyl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and interact with proteins, enzymes, and other cellular components. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and denature proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. This compound’s distinct properties make it suitable for specialized applications in various fields .

Properties

CAS No.

93891-77-1

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

2-decan-2-ylphenol

InChI

InChI=1S/C16H26O/c1-3-4-5-6-7-8-11-14(2)15-12-9-10-13-16(15)17/h9-10,12-14,17H,3-8,11H2,1-2H3

InChI Key

YYUUSAFRJJBDDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)C1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.